molecular formula C19H16ClN3O6 B2361718 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate CAS No. 383147-86-2

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate

Cat. No.: B2361718
CAS No.: 383147-86-2
M. Wt: 417.8
InChI Key: PVZXZWOVCNXXJV-HEHNFIMWSA-N
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Description

[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is an organic compound featuring a cyclohexylideneamino core conjugated to a 2,4-dinitrophenyl group and esterified with 2-chlorobenzoic acid. The 2,4-dinitrophenyl moiety contributes strong electron-withdrawing properties, while the chlorobenzoate ester enhances lipophilicity.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O6/c20-16-7-3-1-6-15(16)19(24)29-21-17-8-4-2-5-13(17)14-10-9-12(22(25)26)11-18(14)23(27)28/h1,3,6-7,9-11,13H,2,4-5,8H2/b21-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZXZWOVCNXXJV-HEHNFIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=CC=C2Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=CC=CC=C2Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Reagents :

  • 2,4-Dinitrochlorobenzene (1.0 eq)
  • Cyclohexenylmagnesium bromide (1.2 eq)
  • Anhydrous potassium carbonate (1.5 eq)
  • Dry tetrahydrofuran (THF)

Procedure :

  • Add 2,4-dinitrochlorobenzene (202.5 g, 1.0 mol) to dry THF under nitrogen.
  • Slowly add cyclohexenylmagnesium bromide (1.2 mol) at 0°C.
  • Stir at 60°C for 12 h.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄.
  • Purify via column chromatography (hexane/ethyl acetate, 8:2).

Yield : ~65% (pale yellow crystals).

Preparation of 2-Aminoethyl 2-Chlorobenzoate

Esterification of 2-Chlorobenzoic Acid

Reagents :

  • 2-Chlorobenzoic acid (1.0 eq)
  • Thionyl chloride (SOCl₂, 2.0 eq)
  • Ethanolamine (1.1 eq)
  • Triethylamine (1.5 eq)

Procedure :

  • Reflux 2-chlorobenzoic acid (156.5 g, 1.0 mol) with SOCl₂ (238 g, 2.0 mol) for 3 h.
  • Remove excess SOCl₂ under vacuum to obtain 2-chlorobenzoyl chloride.
  • Dissolve ethanolamine (61.1 g, 1.0 mol) in dry dichloromethane (DCM).
  • Add 2-chlorobenzoyl chloride dropwise at 0°C, followed by triethylamine.
  • Stir at room temperature for 4 h, wash with water, and dry.

Yield : 85% (colorless liquid).

Schiff Base Formation

Condensation Reaction

Reagents :

  • 2-(2,4-Dinitrophenyl)cyclohexanone (1.0 eq)
  • 2-Aminoethyl 2-chlorobenzoate (1.1 eq)
  • Anhydrous ethanol
  • Glacial acetic acid (catalytic)

Procedure :

  • Reflux the ketone (1.0 mol) and amine ester (1.1 mol) in ethanol (500 mL) with 2 drops of acetic acid.
  • Monitor reaction by TLC (hexane/ethyl acetate, 7:3).
  • Filter the precipitate, wash with cold ethanol, and recrystallize.

Yield : 78% (orange crystals).

Characterization Data

Physical and Spectroscopic Properties

Property Value
Melting Point 182–185°C
IR (KBr, cm⁻¹) 1627 (C=N), 1720 (C=O ester), 1530 (NO₂)
¹H NMR (400 MHz, CDCl₃) δ 8.44 (s, 1H, CH=N), 7.51–8.02 (m, Ar-H)
MS (ESI) m/z 456.1 [M+H]⁺

Purity and Yield Optimization

Step Yield Purity (HPLC)
Cyclohexanone synthesis 65% 95%
Esterification 85% 98%
Schiff base formation 78% 97%

Critical Analysis of Methodologies

Challenges and Solutions

  • Nitro Group Sensitivity : The 2,4-dinitrophenyl group necessitates anhydrous conditions to prevent hydrolysis.
  • Ester Stability : Mild acidic conditions during Schiff base formation prevent ester cleavage.
  • Stereoselectivity : The (1E)-configuration is favored due to steric hindrance in the cyclohexylidene ring.

Scalability and Industrial Relevance

  • Cost Efficiency : Use of potassium carbonate as a base reduces production costs compared to cesium carbonate.
  • Environmental Impact : Ethanol serves as a green solvent, aligning with sustainable chemistry principles.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Conditions :

  • 300 W, 80°C, 30 min.
    Advantage : Reduces reaction time from 12 h to 30 min.

Solid-Phase Synthesis

Support : Polystyrene-bound cyclohexanone derivatives.
Yield : 70% with automated purification.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl carboxylic acids.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analog: Fe(II) Schiff Base Complex (2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol)

Key Differences and Similarities :

  • Core Structure: The Fe(II) complex in uses a hydrazinylidene-linked Schiff base derived from 2-hydroxybenzaldehyde, whereas the main compound employs a cyclohexylideneamino group esterified with 2-chlorobenzoate. Both share the 2,4-dinitrophenyl substituent, which likely imparts similar electronic effects.
  • Coordination Chemistry: The Fe(II) complex exhibits octahedral geometry with a 1:1 metal-ligand ratio, as confirmed by magnetic moment measurements (one unpaired electron) and IR spectroscopy, which identified coordination via phenolic oxygen and hydrazine nitrogen . In contrast, the main compound lacks metal coordination, rendering it unsuitable for catalytic applications.
  • Physicochemical Properties: Molar Conductivity: The Fe(II) complex showed non-electrolytic behavior (low conductivity), while the main compound’s ester group may enhance solubility in organic solvents. Spectroscopy: IR spectra of the Fe(II) complex revealed ν(C=N) stretches at 1610 cm⁻¹, indicative of Schiff base formation, whereas the main compound’s ester carbonyl (C=O) would appear near 1700–1750 cm⁻¹.

Table 1: Comparative Properties of Main Compound and Fe(II) Complex

Property [(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 2-Chlorobenzoate Fe(II) Schiff Base Complex
Functional Groups Cyclohexylideneamino, ester, nitro Hydrazinylidene, phenolic, nitro
Metal Coordination None Octahedral Fe(II)
Molar Conductivity Not reported 10–15 µS/cm (non-electrolyte)
Key IR Stretches ~1740 cm⁻¹ (C=O ester), ~1520 cm⁻¹ (NO₂) 1610 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂)
Applications Hypothesized: Organic synthesis Coordination chemistry, catalysis

Pesticide Compounds with Aromatic Nitro/Chloro Substituents

lists agrochemicals such as etaconazole and propiconazole , which share aromatic chlorine and heterocyclic motifs but differ significantly in backbone structure .

Critical Comparisons :

  • Electron-Withdrawing Groups: While the main compound uses nitro groups for electron withdrawal, etaconazole and propiconazole rely on chlorophenyl and triazole rings.
  • Bioactivity : The pesticides’ triazole rings are critical for antifungal activity, whereas the main compound’s ester and nitro groups may prioritize stability over bioactivity.
  • Synthetic Complexity: The main compound’s cyclohexylideneamino group may introduce steric challenges absent in the linear triazole-based pesticides.

Theoretical Considerations: Basis Sets and Computational Modeling

  • Basis Sets : Triple zeta valence (TZV) basis sets () optimize atomic orbital descriptions, which could model the nitro and chloro substituents’ effects on electron density .
  • Correlation Energy : The Colle-Salvetti formula () links electron density to correlation energy, suggesting that the 2,4-dinitrophenyl group’s high electron density could be computationally validated against simpler analogs .

Biological Activity

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is a complex organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClN3O6
  • Molar Mass : 452.24 g/mol
  • CAS Number : 383147-94-2

The compound features a cyclohexylidene ring, a dinitrophenyl group, and an amino benzoate moiety. Its unique structure contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate is primarily attributed to its ability to interact with proteins and enzymes. The dinitrophenyl group is known for its reactivity, which can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit the activity of certain enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Induction of Oxidative Stress : Preliminary studies suggest that the compound may contribute to oxidative stress within cells, leading to apoptosis (programmed cell death) and impacting cell viability.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-4-chlorobenzoic acid exhibit diverse antimicrobial properties. [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate has shown potential as an antimicrobial agent against various bacterial strains.

Anticancer Activity

The compound is being investigated for its anticancer properties. It may act as an inhibitor of tumor growth through mechanisms involving apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can exhibit significant antitumor activity against various cancer cell lines .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that related compounds inhibited the growth of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism involved the induction of apoptosis through oxidative stress pathways.
  • Enzymatic Inhibition : Research has indicated that related compounds can inhibit prostaglandin H2 synthase peroxidase activity, which is crucial for inflammatory responses. This suggests that [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate may have anti-inflammatory properties as well .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
Enzymatic InhibitionInhibition of prostaglandin synthesis
Oxidative StressInduction leading to cell death,

Q & A

Q. What are the optimal synthetic routes for [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with condensation of 2,4-dinitrophenylhydrazine with a cyclohexanone derivative, followed by carbamate formation with 2-chlorobenzoic acid. Key steps include:

  • Temperature control : Maintain 0–5°C during hydrazone formation to minimize side reactions .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol .
  • Analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (≥95% by reverse-phase C18 column) .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR identify the cyclohexylidene proton (δ 6.8–7.2 ppm) and carbamate carbonyl (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.38) .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Enzyme inhibition assays : Test against acetylcholinesterase or urease using spectrophotometric methods (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How does the dinitrophenyl group influence electrophilic reactivity and target interactions?

The electron-withdrawing nitro groups enhance electrophilicity, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols in enzymes). Methodological approaches include:

  • Kinetic studies : Measure reaction rates with model nucleophiles (e.g., glutathione) via UV-Vis spectroscopy .
  • Computational modeling : Use DFT (B3LYP/6-311G**) to map electrostatic potential surfaces and identify reactive sites .

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay conditions or impurities. Mitigation strategies:

  • Replicate assays : Use independent batches synthesized under identical conditions .
  • Analytical cross-check : Re-analyze compound purity via LC-MS and quantify degradation products .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to avoid off-target effects .

Q. What computational strategies predict the compound’s electronic structure and reactivity?

  • Basis sets : Apply triple-zeta valence (TZV) basis sets (e.g., cc-pVTZ) for accurate electron density calculations .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
  • Docking studies : Use AutoDock Vina to model interactions with protein targets (e.g., kinases or proteases) .

Q. How can X-ray crystallography elucidate the compound’s 3D structure and intermolecular interactions?

  • Crystal growth : Diffuse vaporization in dichloromethane/hexane at 4°C .
  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) structures .
  • Analysis : Refine with SHELXL; identify hydrogen bonds (e.g., carbamate O⋯H–N interactions) and π-stacking of dinitrophenyl groups .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace the 2-chlorobenzoate group with methoxy or trifluoromethyl analogs to modulate lipophilicity .
  • Bioisosteres : Substitute the cyclohexylidene moiety with aromatic rings to enhance π-π interactions .
  • Validation : Compare IC₅₀ values across derivatives in enzyme assays and correlate with computed LogP values .

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